(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
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Overview
Description
11, 13-cis-Retinal (>65%) is a derivative of vitamin A and is an important compound in the field of biochemistry and vision science. It is a type of retinoid, which are compounds derived from vitamin A that play crucial roles in vision, growth, cellular differentiation, and immune function. The compound is particularly significant in the visual cycle, where it acts as a chromophore in the photoreceptor cells of the retina.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11, 13-cis-Retinal involves several steps, starting from β-ionone. One common method includes the protection of β-ionone with triethylsilyl chloride, followed by a series of reactions including Wittig and Horner-Wadsworth-Emmons reactions to introduce the necessary double bonds and achieve the desired cis configuration .
Industrial Production Methods: Industrial production of 11, 13-cis-Retinal typically involves large-scale chemical synthesis using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process often includes high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 11, 13-cis-Retinal undergoes various chemical reactions, including:
Isomerization: The compound can isomerize between different cis and trans forms under the influence of light or heat.
Oxidation and Reduction: It can be oxidized to retinoic acid or reduced to retinol.
Condensation: It can react with amino groups to form Schiff bases, which are important in the visual cycle.
Common Reagents and Conditions:
Isomerization: Light or heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products:
All-trans-Retinal: Formed through isomerization.
Retinoic Acid: Formed through oxidation.
Retinol: Formed through reduction.
Scientific Research Applications
11, 13-cis-Retinal has a wide range of applications in scientific research:
Vision Science: It is a key component in the study of the visual cycle and phototransduction in retinal cells.
Biochemistry: Used to study the mechanisms of retinoid metabolism and its role in cellular differentiation and growth.
Industry: Used in the production of synthetic retinoids for pharmaceuticals and cosmetics.
Mechanism of Action
11, 13-cis-Retinal functions primarily as a chromophore in the visual cycle. It binds to opsin proteins in photoreceptor cells to form rhodopsin. Upon absorption of light, 11, 13-cis-Retinal undergoes isomerization to all-trans-retinal, triggering a conformational change in opsin that initiates the phototransduction cascade, ultimately leading to vision . The compound also interacts with various enzymes and receptors involved in retinoid metabolism and signaling .
Comparison with Similar Compounds
- All-trans-Retinal
- 11-cis-Retinal
- 9-cis-Retinal
- 13-cis-Retinoic Acid
Comparison: 11, 13-cis-Retinal is unique due to its specific cis configuration, which is crucial for its role in the visual cycle. Unlike all-trans-retinal, which is the product of the isomerization process, 11, 13-cis-Retinal is the active form that binds to opsin. Compared to other cis-retinoids like 9-cis and 13-cis-retinoic acid, 11, 13-cis-Retinal is specifically involved in vision and has distinct biochemical properties and functions .
Properties
CAS No. |
564-88-5 |
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Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(2Z,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6-,12-11+,16-8+,17-13- |
InChI Key |
NCYCYZXNIZJOKI-PXXZYBOJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C/C=O)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C |
Origin of Product |
United States |
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